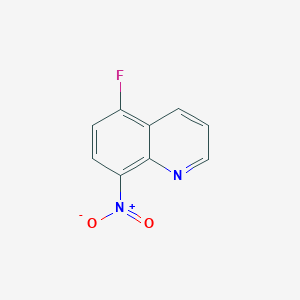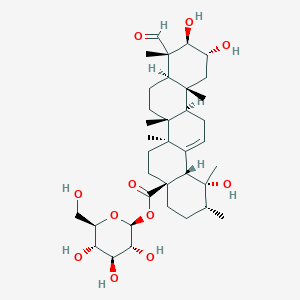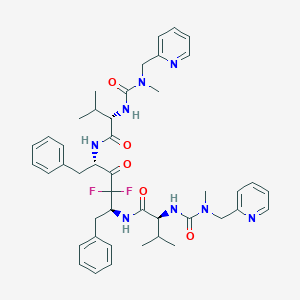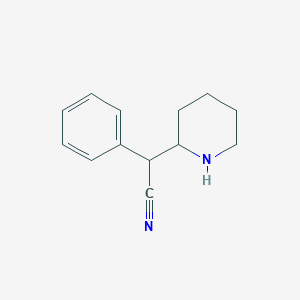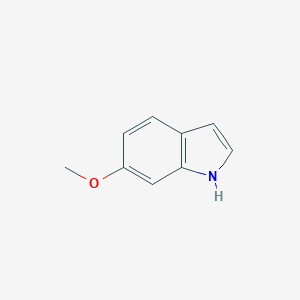
Coumarin 545T
Descripción general
Descripción
Coumarin 545T, also known as C545T, is a member of the Coumarins family . It has been extensively studied for its applications in electronic and photonic devices due to its high emission yield, excellent photo-stability, variable absorption range, and good solubility . It is commonly used for highly-efficient OLED devices as a green-emitting dopant and electron transport host material . It is also used in laser dyes with increased laser conversion efficiencies at higher concentrations .
Synthesis Analysis
Coumarin derivatives have been synthesized using various methods, including modern methodologies fused with classical Pechmann reaction or Knoevenagel condensation . The synthetic pathways have been developed to construct novel coumarin-fused-coumarin analogues .
Molecular Structure Analysis
The molecular formula of Coumarin 545T is C26H26N2O2S . It has been found that the coumarin moiety exhibits planarity in all the compounds with average dihedral angles of 1.71 (2)° between the pyran and fused benzene rings and 9.40 (9)° between the benzopyran and terminal benzene rings .
Chemical Reactions Analysis
The emission intensities of coumarin 545 solution exhibit a low temperature dependence, with a record-low temperature coefficient of only ∼0.025% per °C . This monomer-aggregate coupled fluorescence system can be used for ratiometric temperature measurements with high spatial and temporal resolutions .
Physical And Chemical Properties Analysis
Coumarin 545T is a pale yellow to yellow powder/crystals . It has an absorption λ max of 473 nm (in THF) and fluorescence λ em of 506 nm (in THF) . The HOMO/LUMO values are 5.6 eV and 3.0 eV respectively .
Aplicaciones Científicas De Investigación
Fluorescent Labeling of Biomolecules
Coumarin 545T, due to its fluorescent properties, is extensively used in the labeling of biomolecules. This application is crucial for visualizing and tracking biological processes in real-time. The compound’s ability to fluoresce allows for the observation of molecular interactions within cells, aiding in the study of cellular functions and the diagnosis of diseases .
Metal Ion Detection
In the field of analytical chemistry, C545T serves as a sensitive detector for metal ions. Its fluorescence intensity changes upon binding with specific metal ions, making it a valuable tool for detecting and quantifying metal ions in various samples, which is essential for environmental monitoring and industrial quality control .
Microenvironment Polarity Detection
C545T’s fluorescence can be affected by the polarity of its surrounding environment. This characteristic enables researchers to use it as a probe to detect changes in microenvironment polarity, which is particularly useful in the study of protein folding and conformational changes .
pH Detection
The fluorescence of C545T can also vary with pH levels, allowing it to be used as a pH indicator. This application is significant in fields like biochemistry and environmental science, where pH plays a critical role in chemical reactions and biological processes .
Organic Light-Emitting Diodes (OLEDs)
Coumarin 545T is utilized in OLED technology as a green-emitting dopant. Its high efficiency and stability under electronic excitation make it an excellent choice for creating bright, energy-efficient displays and lighting systems .
Laser Dyes
Due to its enhanced solubility and efficient laser conversion, C545T is used in laser dyes. It is particularly favored for higher concentrations, where it maintains high laser conversion efficiencies, making it suitable for various laser applications .
Drug Development
The pharmacological properties of coumarin derivatives, including C545T, are explored for drug development. Their potential therapeutic applications span across treating various ailments, including cancer, metabolic, and degenerative disorders .
Synthesis of Novel Bioactive Compounds
C545T is a scaffold in the synthesis of new heterocyclic systems. Its structure is manipulated to create novel compounds with desired biological and pharmacological activities, which is a significant area of research in medicinal chemistry .
Mecanismo De Acción
Target of Action
Coumarin 545T, also known as C545T, is primarily used as a fluorescent dye . Its main targets are the fluorescent labeling of biomolecules , metal ion detection , microenvironment polarity detection , and pH detection . It is also used in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPV) as a green-emitting dopant and electron transport host material .
Mode of Action
C545T interacts with its targets by emitting fluorescence when excited with ultraviolet (UV) light . The emission intensities of C545T solution exhibit a low temperature dependence, with a record-low temperature coefficient of only ∼0.025% per °C . This monomer-aggregate coupled fluorescence system can be used for ratiometric temperature measurements with high spatial and temporal resolutions .
Biochemical Pathways
Coumarins are known to originate from the general phenylpropanoid pathway in plants . Several cytochrome P450 enzymes are involved in the biosynthesis of coumarins . For example, S8H, a key gene involved in hydroxylation at the C-8 position of scopoletin to yield fraxetin, has been identified .
Pharmacokinetics
It is known that upon oral ingestion of coumarin, despite almost full absorption, only 2 to 6% of the drug enters the bloodstream . More research is needed to understand the ADME properties of C545T and their impact on bioavailability.
Result of Action
The primary result of C545T’s action is the emission of green fluorescence when excited with UV light . This property makes it useful in various applications, including fluorescence probes, charge-transfer materials, and dyes for OLEDs, OPV, and laser dye applications . C545T is also used in laser dyes with increased laser conversion efficiencies at higher concentrations .
Action Environment
The action of C545T is influenced by environmental factors such as temperature and light exposure. For instance, the emission intensities of C545T solution exhibit a low temperature dependence . Moreover, C545T should be stored at -20°C in the dark to maintain its stability . Prolonged exposure to light should be avoided .
Direcciones Futuras
The orientation distributions of vacuum-deposited organic emitters, including Coumarin 545T, have been revealed by single-molecule microscopy . This work opens the door to attaining unprecedented information on the factors that determine emitter orientation in current and future material systems for organic light-emitting devices .
Propiedades
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-10,10,16,16-tetramethyl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O2S/c1-25(2)9-11-28-12-10-26(3,4)20-21(28)17(25)14-15-13-16(24(29)30-22(15)20)23-27-18-7-5-6-8-19(18)31-23/h5-8,13-14H,9-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDMPJCOOXURQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN2CCC(C3=C4C(=CC1=C32)C=C(C(=O)O4)C5=NC6=CC=CC=C6S5)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408462 | |
| Record name | 10-(2-Benzothiazolyl)-2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-1H,5H,11H-(1)benzopyropyrano(6,7-8-I,j)quinolizin-11-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Coumarin 545T | |
CAS RN |
155306-71-1 | |
| Record name | C 545T | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155306-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-(2-Benzothiazolyl)-2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-1H,5H,11H-(1)benzopyropyrano(6,7-8-I,j)quinolizin-11-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Benzothiazol-2-yl-1,1,6,6-tetramethyl-2,3,5,6-tetrahydro-1H,4H-11-oxa-3a-aza-benzo[de]anthracen-10-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of C545T?
A1: The molecular formula of C545T is C28H25NO2S, and its molecular weight is 443.58 g/mol.
Q2: What are the key spectroscopic characteristics of C545T?
A2: C545T exhibits strong absorption and emission in the green spectral region. [, , , , , , , , ] Its photoluminescence spectrum typically peaks around 500-530 nm, depending on the host material and doping concentration. [, , , ]
Q3: Which materials are commonly used as hosts for C545T in OLEDs?
A3: Tris(8-hydroxyquinoline) aluminum (Alq3) is a frequently used host material for C545T. [, , , , , , , , , , ] Other host materials include 9,10-di(2-naphthyl)anthracene (ADN) and various polymers like polystyrene (PS). [, , , ]
Q4: How does the doping concentration of C545T impact the performance of OLED devices?
A4: The doping concentration of C545T in the host material significantly influences device performance. Optimal concentrations typically range from 1% to 8%, depending on the host and device architecture. [, , , , , , , , , , , , , , , ] Higher concentrations can lead to concentration quenching, reducing efficiency. [, , , , ]
Q5: How stable are C545T-based OLEDs?
A5: Research indicates that C545T-doped OLEDs can achieve significant operational stability. For example, a green OLED with a C545T-doped hole transport layer showed improved lifetime and reduced driving voltage variation over time. [] Another study reported an inverted bottom-emission OLED with a C545T:Alq3 emitting layer achieving a half-lifetime (T1/2) exceeding 104,000 h at 100 cd/m2. []
Q6: What energy transfer mechanisms are involved in C545T-based OLEDs?
A6: Förster resonance energy transfer (FRET) from the host material (e.g., Alq3) to C545T is a primary energy transfer mechanism in these devices. [, , , , , ] Direct charge trapping by C545T can also occur, especially at higher doping concentrations. []
Q7: How does the device architecture influence the performance of C545T-based OLEDs?
A7: Various architectural modifications, such as the introduction of double-emitting layers [, ], microcavity structures [], and tandem structures [], have been explored to enhance the efficiency and color purity of C545T-based OLEDs. The choice of hole and electron transport layers also plays a crucial role in device performance. [, , , , , , , , , , , , , , , , , , ]
Q8: What are the potential applications of C545T-based OLEDs?
A8: C545T's ability to emit green light makes it suitable for applications in flat panel displays, solid-state lighting, and other optoelectronic devices. [, , , , ]
Q9: What are the current research directions for improving C545T-based OLEDs?
A9: Current research focuses on further enhancing the efficiency, stability, and color purity of C545T-based OLEDs. This involves exploring new host materials [], optimizing device architectures [, , ], and understanding the fundamental photophysical processes involved in these devices. [, , , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



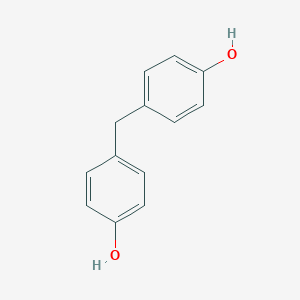
![1-(5-Methyl-6-oxabicyclo[3.1.0]hexan-1-yl)ethanone](/img/structure/B132321.png)

![5-acetamido-2-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4-dihydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B132331.png)
